molecular formula C9H6BrNO B1267394 4-Bromoisoquinolin-1(2H)-one CAS No. 3951-95-9

4-Bromoisoquinolin-1(2H)-one

Cat. No. B1267394
CAS RN: 3951-95-9
M. Wt: 224.05 g/mol
InChI Key: ZOPUFLIYIMVOGZ-UHFFFAOYSA-N
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Description

4-Bromoisoquinolin-1(2H)-one (4-BIQ) is a heterocyclic compound found in a variety of natural products and is of interest to scientists due to its wide range of biological activities. In particular, 4-BIQ has been studied for its potential use as an anti-cancer agent, as well as for its ability to modulate a variety of physiological processes.

Scientific Research Applications

1. Generation of Diverse Guanidines and Coupling Reactions

4-Bromoisoquinolin-1(2H)-one is utilized in generating diverse guanidines through multi-component reactions. This involves a sequential process including cross-coupling reactions, indicating its significance in synthetic chemistry (Ye et al., 2012).

2. Synthesis of Fluorescent Compounds

The compound plays a role in synthesizing fluorescent indazoloisoquinolin-amines. This involves a process where bromoisoquinolin-amines are coupled with other compounds, showcasing its utility in creating new fluorescent materials (Balog et al., 2013).

3. Structural and Spectroscopic Studies

In the realm of material science, this compound is studied for its tautomeric structures using various spectroscopic and computational techniques. This helps in understanding its physical and chemical properties in different states (Mphahlele et al., 2002).

4. Development of Prodrug Systems

It's used in developing bioreductively activated prodrug systems. These are designed for targeted drug delivery, specifically to hypoxic tissues, indicating its potential in therapeutic applications (Parveen et al., 1999).

5. Synthesis of Tetrahydroisoquinolines

The compound is instrumental in the synthesis of 1,2,3,4-tetrahydroisoquinolines, a class of compounds with potential pharmacological interest. This involves processes like allylboration, indicating its utility in complex organic syntheses (Pastukhov et al., 2002).

6. Catalytic Synthesis Techniques

This compound is used in rhodium-catalyzed synthesis techniques, forming highly functionalized compounds. This showcases its role in advanced synthetic methodologies, especially in creating bromonium ylides (He et al., 2016).

7. Photocycloaddition and Rearrangement Reactions

It undergoes photocycloaddition with certain ethenes, leading to regiospecific and stereoselective products. This indicates its potential in photochemical synthesis applications (Al-Jalal et al., 1996).

8. Electrophilic Cyclization and Cross-Coupling Reactions

The compound is used in electrophilic cyclization leading to the formation of functionalized isoquinoline N-oxides, which further undergo cross-coupling reactions. This underscores its utility in creating diversified organic compounds (Ding & Wu, 2008).

9. Quantum Chemical Calculations

This compound has been subjected to quantum chemical calculations to understand its structural and electronic properties. This is crucial for its application in material science and theoretical chemistry (Arjunan et al., 2013).

10. Synthesis of Isoquinolin-1(2H)-one Analogs

The compound is integral in synthesizing isoquinolin-1(2H)-one analogs, showcasing its role in creating novel organic molecules with potential applications in various fields, including pharmaceuticals (Li & Chua, 2011).

Safety and Hazards

The safety data sheet for 4-Bromoisoquinolin-1(2H)-one indicates that it is a warning class substance . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for 4-Bromoisoquinolin-1(2H)-one research could involve exploiting the bioactive natural scaffold for plant disease management . There is also potential for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

Biochemical Analysis

Biochemical Properties

4-Bromoisoquinolin-1(2H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, this compound can interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of signaling pathways that are crucial for cellular functions . Additionally, this compound has been shown to bind to specific proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In some cell types, this compound has been found to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit transcription factors, which are proteins that regulate the transcription of genes. This can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric site of the enzyme . This binding can prevent the enzyme from catalyzing its substrate, thereby disrupting the biochemical pathway it is involved in. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular functions and responses.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound has also been observed to cause changes in cellular functions, such as alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks of toxicity.

properties

IUPAC Name

4-bromo-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPUFLIYIMVOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312971
Record name 4-Bromoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3951-95-9
Record name 3951-95-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265341
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-hydroxyisoquinoline
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Synthesis routes and methods

Procedure details

4-Bromo-1-chloro-7-isoquinolinesulphonyl chloride ##STR198## A suspension of isoquinolinol (10 g, 68.9 mmol) in MeCN (250 ml) at 50° C., was treated with N-bromosuccinimide (12.6 g, 70.8 mmol) whereupon almost complete solution occurred before a thick white precipitate was formed. After heating under reflux for 3 h, the reaction mixture was cooled in ice and the solid filtered, washed with MeCN, and dried to afford 4-bromo-1-(2H)-isoquinolone (7.6 g, 34.0 mmol).
Name
4-Bromo-1-chloro-7-isoquinolinesulphonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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